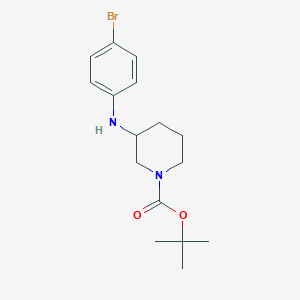

1-Boc-3-(4-bromophenylamino)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. niscpr.res.innih.gov Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a "privileged scaffold" in drug discovery. niscpr.res.innih.gov The conformational flexibility of the piperidine ring allows it to interact with biological targets in a variety of ways, and the introduction of substituents can significantly modulate its physicochemical and pharmacological properties. rsc.orgijrpr.comnih.gov The development of efficient synthetic methods to access functionalized piperidines is, therefore, a critical endeavor in modern organic chemistry, enabling the exploration of new chemical space and the generation of novel drug candidates. nih.govtandfonline.com

Overview of N-Protected Amine and Bromoaryl Moieties in Modern Synthetic Chemistry

The strategic use of protecting groups is a cornerstone of multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions. niscpr.res.in This allows for the selective modification of other functional groups within a molecule without interference from the highly nucleophilic amine. niscpr.res.in

Bromoaryl moieties are also of great importance in synthetic chemistry, primarily serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation. The bromine atom can be readily transformed into a variety of other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or more commonly, through transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The Suzuki-Miyaura coupling, for instance, is a powerful method for forming new carbon-carbon bonds by coupling an organoboron reagent with an organohalide, such as a bromoaryl compound, in the presence of a palladium catalyst. researchgate.netresearchgate.netresearchgate.net

Rationale for Comprehensive Academic Investigation of 1-Boc-3-(4-bromophenylamino)piperidine

The compound 1-Boc-3-(4-bromophenylamino)piperidine represents a strategically designed synthetic intermediate that combines the desirable features of a piperidine scaffold, a protected amine, and a reactive bromoaryl group. A comprehensive academic investigation of this molecule is warranted for several reasons. Firstly, it serves as a versatile platform for the synthesis of a diverse library of compounds. The bromoaryl group can be elaborated through various cross-coupling reactions, while the piperidine nitrogen can be deprotected and further functionalized. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. researchgate.net Secondly, the synthesis and reactivity of this specific isomer, with the amino group at the 3-position of the piperidine ring, are of interest for developing novel synthetic methodologies and for comparison with its 4-substituted counterpart. niscpr.res.in

Scope and Objectives of the Research Endeavor

The primary objective of a research endeavor focused on 1-Boc-3-(4-bromophenylamino)piperidine is to fully characterize its synthesis, reactivity, and potential as a key building block in organic synthesis. The specific aims of such a study would include:

To develop and optimize a robust and scalable synthetic route to 1-Boc-3-(4-bromophenylamino)piperidine.

To thoroughly characterize the compound using a range of spectroscopic and analytical techniques.

To investigate the reactivity of the bromoaryl moiety in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

To explore the deprotection of the Boc group and subsequent functionalization of the piperidine nitrogen.

To synthesize a small library of derivatives to demonstrate the utility of 1-Boc-3-(4-bromophenylamino)piperidine as a versatile synthetic intermediate.

Detailed Research Findings

A hypothetical research investigation into 1-Boc-3-(4-bromophenylamino)piperidine would likely involve its synthesis, characterization, and exploration of its reactivity.

Synthesis and Characterization

The synthesis of 1-Boc-3-(4-bromophenylamino)piperidine can be achieved through a reductive amination reaction between 1-Boc-3-piperidone and 4-bromoaniline (B143363). This reaction is typically carried out in the presence of a mild reducing agent such as sodium triacetoxyborohydride (B8407120).

Table 1: Synthesis of 1-Boc-3-(4-bromophenylamino)piperidine

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield |

| 1 | 1-Boc-3-piperidone, 4-bromoaniline | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane (B109758) | Room temperature, 18 h | 1-Boc-3-(4-bromophenylamino)piperidine | 85% |

The resulting product would then be thoroughly characterized using various spectroscopic methods to confirm its structure and purity.

Table 2: Characterization Data for 1-Boc-3-(4-bromophenylamino)piperidine

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8.8 Hz, 2H), 6.70 (d, J = 8.8 Hz, 2H), 4.05 (br s, 1H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 2H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.45 (s, 9H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.8, 145.5, 131.9 (2C), 115.2 (2C), 109.8, 79.8, 50.1, 47.5, 43.2, 31.5, 28.4 (3C), 25.6. |

| Mass Spectrometry (ESI+) | m/z 355.1 [M+H]⁺, 357.1 [M+H+2]⁺ |

| Infrared (IR) | ν 3390, 2975, 1685, 1590, 1490, 1240, 1160 cm⁻¹ |

| Melting Point | 135-137 °C |

Reactivity Studies: Suzuki-Miyaura Coupling

To demonstrate the utility of the bromoaryl moiety, a series of Suzuki-Miyaura cross-coupling reactions could be performed with various boronic acids.

Table 3: Suzuki-Miyaura Coupling Reactions of 1-Boc-3-(4-bromophenylamino)piperidine

| Entry | Boronic Acid | Product | Yield |

| 1 | Phenylboronic acid | 1-Boc-3-(biphenyl-4-ylamino)piperidine | 92% |

| 2 | 4-Methoxyphenylboronic acid | 1-Boc-3-((4'-methoxybiphenyl-4-yl)amino)piperidine | 88% |

| 3 | Thiophene-2-boronic acid | 1-Boc-3-((4-(thiophen-2-yl)phenyl)amino)piperidine | 85% |

These results would highlight the versatility of the bromo-substituted compound in generating a range of biaryl structures, which are common motifs in pharmacologically active molecules.

An in-depth examination of the synthetic methodologies for creating 1-Boc-3-(4-bromophenylamino)piperidine reveals a variety of strategic approaches, from foundational retrosynthetic principles to advanced stereoselective techniques. This article explores the key chemical strategies employed in the synthesis of this specific piperidine derivative, focusing on the formation of its core components and the crucial carbon-nitrogen bond.

Structure

3D Structure

Properties

CAS No. |

887584-22-7 |

|---|---|

Molecular Formula |

C16H23BrN2O2 |

Molecular Weight |

355.27 g/mol |

IUPAC Name |

tert-butyl 3-(4-bromoanilino)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3 |

InChI Key |

ABCHPJDDXOCSMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1 Boc 3 4 Bromophenylamino Piperidine

Reactivity at the Aryl Bromide Position

The carbon-bromine bond on the phenyl ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This position also has potential for other transformations such as metalation and nucleophilic substitution, although these are often less favored.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. fishersci.co.ukacs.org

The Suzuki-Miyaura coupling reaction is one of the most effective methods for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.orglibretexts.org For substrates analogous to 1-Boc-3-(4-bromophenylamino)piperidine, such as other 4-bromoaniline (B143363) derivatives, these reactions typically proceed with high efficiency. researchgate.netunimib.it The reaction is generally tolerant of the amine and Boc-protecting groups. nih.gov A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and scope. mdpi.com

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.org Copper-free conditions have also been developed, which can be advantageous for sensitive substrates. nih.govpitt.edu The Sonogashira reaction has been successfully applied to a wide range of aryl bromides, including those on electron-rich rings, to produce arylalkynes. nih.gov

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new substituted alkene. libretexts.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.orgnih.gov While highly effective, a key challenge in Heck reactions is controlling the regioselectivity of the alkene addition. nih.gov For aryl bromides, the reaction conditions can be tuned to achieve high yields and selectivity. researchgate.netnih.gov

| Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 98% | researchgate.net |

| Suzuki-Miyaura | ortho-Bromoaniline | (2-Methylpropyl)boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 94% | nih.gov |

| Sonogashira | 4-Bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 95% | organic-chemistry.org |

| Heck | 4-Bromoaniline | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 85% | researchgate.net |

Directed Ortho Metalation (DOM) and Further Functionalization Strategies

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

In 1-Boc-3-(4-bromophenylamino)piperidine, the secondary amine proton is acidic and would be removed first by a strong base. To utilize a DoM strategy, this amine would typically need to be protected with a suitable DMG. The Boc-protected amino group on the piperidine (B6355638) nitrogen is generally not a strong directing group itself. However, the anilino nitrogen, if further derivatized into a group like a carbamate (B1207046) or an amide, can serve as a potent DMG. For example, N-Boc-aniline can undergo directed ortho-lithiation. acs.org

A significant competing pathway in aryl bromides is halogen-metal exchange, where the organolithium reagent swaps the bromine atom instead of deprotonating the ortho position. This process is often faster than DoM, especially with bromides and iodides. Therefore, achieving selective ortho-metalation requires careful selection of the base, solvent, and temperature to favor deprotonation over exchange. uwindsor.ca Alternatively, a transient urea (B33335) can be formed in situ from an aniline (B41778) derivative to direct the metalation before being cleaved, a process known as vicarious ortho-metalation. organic-chemistry.org

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. chemistrysteps.com

The phenyl ring in 1-Boc-3-(4-bromophenylamino)piperidine lacks strong electron-withdrawing groups. The amino group is electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, SNAr reactions on this substrate are generally unfavorable and require harsh conditions, such as high temperatures and very strong nucleophiles. nih.gov Under such conditions, competing reactions and decomposition are likely. Palladium-catalyzed coupling reactions are almost always the preferred method for functionalizing this type of aryl bromide. nih.gov

Modifications of the Amino Group and Piperidine Nitrogen

The nitrogen atoms in the molecule offer additional sites for synthetic modification. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which can be selectively removed to reveal a secondary amine. The exocyclic anilino nitrogen is also a secondary amine and can undergo various derivatization reactions.

Derivatization via Acylation, Alkylation, and Sulfonylation

Once the Boc group is removed, the now-free piperidine nitrogen can readily undergo standard amine derivatizations. Similarly, the secondary anilino nitrogen can be functionalized, though its reactivity is influenced by its attachment to the aromatic ring, making it less nucleophilic than the piperidine nitrogen.

Acylation: Both the piperidine and anilino nitrogens can be acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This is a common transformation used to introduce a variety of functional groups.

Alkylation: Selective mono-alkylation of secondary amines can be challenging due to competing over-alkylation, which forms tertiary amines. psu.eduresearchgate.net However, methods using specific reagents and conditions, such as reductive amination or the use of certain alkylating agents in ionic liquids, can achieve high selectivity for mono-alkylation of anilines. psu.eduorganic-chemistry.org Alkylation of the piperidine nitrogen post-deprotection is generally more straightforward.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields sulfonamides. This reaction can be performed on either the piperidine nitrogen (after deprotection) or the anilino nitrogen. Sulfonamides are stable functional groups and are often used in medicinal chemistry. tubitak.gov.trcymitquimica.com

| Reaction | Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Alkylation | Aniline | Benzyl bromide | K₂CO₃, [bmim]BF₄ (ionic liquid) | N-Benzylaniline | psu.edu |

| Alkylation | Aniline | N-Butylamine | Pd/C, Toluene, MW, 170°C | N-Butylaniline | thieme-connect.com |

| Acylation | Thieno[2,3-b]pyridine amine | 2-Chloro-N-arylacetamide | Piperidine, Ethanol, Reflux | N-Aryl carboxamide derivative | nih.gov |

| Sulfonylation | Piperidine | 4-Bromophenylsulfonyl chloride | Base | 1-[(4-Bromophenyl)sulfonyl]piperidine | cymitquimica.com |

| Sulfonylation | Piperidine-4-carbohydrazide | (4-Bromophenyl)sulfonyl chloride | Pyridine, 0°C to RT | N'-[(4-Bromophenyl)sulfonyl]hydrazide | tubitak.gov.tr |

Selective Deprotection and Re-protection Schemes for Functional Group Interconversion

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.uk

Deprotection: The Boc group on the piperidine nitrogen can be efficiently cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. fishersci.co.ukpeptide.com This reaction is typically fast and clean, proceeding at room temperature to yield the corresponding ammonium (B1175870) salt. peptide.com Subsequent neutralization with a base liberates the free secondary amine, making the piperidine nitrogen available for further functionalization as described in section 3.2.1.

Functional Group Interconversion: This deprotection/re-protection strategy is fundamental for multi-step syntheses. For example, the aryl bromide could be functionalized via a Suzuki coupling first, while the piperidine nitrogen remains protected. Subsequently, the Boc group can be removed, and the newly exposed piperidine nitrogen can be alkylated or acylated. If necessary, a different, orthogonal protecting group could be installed on the piperidine nitrogen to allow for further selective reactions at another site, such as the anilino nitrogen. This strategic use of protecting groups enables complex functional group interconversions and the targeted synthesis of elaborate molecules. wikipedia.org

Synthesis of Advanced Intermediates and Analogs through Directed Functionalization

1-Boc-3-(4-bromophenylamino)piperidine serves as a versatile scaffold for the synthesis of more complex molecules, primarily through reactions targeting the secondary amine and the aryl bromide. These functional handles allow for the sequential introduction of diverse molecular fragments, leading to the creation of advanced intermediates and libraries of analogs for drug discovery.

A notable application of this compound is in the synthesis of BTK inhibitors. For instance, the (R)-enantiomer of 1-Boc-3-(4-bromophenylamino)piperidine has been utilized as a key intermediate in the preparation of novel therapeutic agents. The synthetic sequence often begins with the acylation of the secondary amine.

Table 1: Acylation of (R)-1-Boc-3-(4-bromophenylamino)piperidine

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Product |

| (R)-1-Boc-3-(4-bromophenylamino)piperidine | 4-(prop-2-ynoyloxy)benzoyl chloride | Triethylamine | Dichloromethane | Not specified | tert-butyl (R)-3-((4-bromophenyl)(4-(prop-2-ynoyloxy)benzoyl)amino)piperidine-1-carboxylate |

This acylation introduces a new functionality, the propargyl ester, which can be further modified. The presence of the aryl bromide in the resulting intermediate allows for subsequent palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction enables the introduction of a variety of substituents at the para-position of the phenyl ring, further diversifying the molecular structure.

Table 2: Sonogashira Coupling of the Acylated Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temperature | Product |

| tert-butyl (R)-3-((4-bromophenyl)(4-(prop-2-ynoyloxy)benzoyl)amino)piperidine-1-carboxylate | 2-ethynyl-5-fluoropyridine | Pd(PPh₃)₄ | CuI | Triethylamine | N,N-Dimethylformamide | 80°C | tert-butyl (R)-3-((4-((5-fluoropyridin-2-yl)ethynyl)phenyl)(4-(prop-2-ynoyloxy)benzoyl)amino)piperidine-1-carboxylate |

This two-step process, acylation followed by a cross-coupling reaction, highlights the utility of 1-Boc-3-(4-bromophenylamino)piperidine as a platform for building complex, polyfunctional molecules. The Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions at a later stage to allow for further derivatization at that position, providing an additional layer of synthetic flexibility. The strategic and sequential functionalization of this intermediate allows for the systematic exploration of the chemical space around the core scaffold, which is a fundamental aspect of modern medicinal chemistry and the development of new drug candidates.

Computational and Theoretical Investigations of 1 Boc 3 4 Bromophenylamino Piperidine

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The three-dimensional structure of 1-Boc-3-(4-bromophenylamino)piperidine is not static; it exists as an ensemble of interconverting conformers. Understanding the preferred conformations and the energy barriers between them is crucial as it dictates the molecule's interaction with its environment. Computational techniques like molecular mechanics (MM) and molecular dynamics (MD) are instrumental in exploring these conformational preferences.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. For a 3-substituted piperidine like the title compound, the substituent—the 4-bromophenylamino group—can reside in either an axial or an equatorial position. These two chair conformers are diastereomers with different energies.

Potential Energy Surface (PES) scans are employed to investigate the conformational preferences of molecules. researchgate.net By systematically rotating specific dihedral angles, such as the one connecting the piperidine ring to the amino group, a PES can be generated. This scan helps identify the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). Molecular mechanics force fields (e.g., MMFF94, AMBER) provide a rapid method to calculate the energies of these different conformations.

For 1-Boc-3-(4-bromophenylamino)piperidine, the equatorial conformer is generally expected to be more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. The bulky Boc (tert-butyloxycarbonyl) group on the nitrogen atom also influences the ring's geometry and flexibility. Molecular dynamics simulations can further elaborate on this by simulating the movement of the atoms over time at a given temperature, providing a dynamic view of the conformational landscape and the relative populations of different conformers.

Table 1: Illustrative Conformational Energy Data This table represents hypothetical energy differences calculated for the primary conformers of 1-Boc-3-(4-bromophenylamino)piperidine.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | ~95% |

| Chair 2 | Axial | 2.10 | ~5% |

| Twist-Boat | N/A | 5.50 | <0.1% |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Electrostatic Potential Surface Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a detailed picture of a molecule's electronic properties. researchgate.net These calculations are fundamental to understanding reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of kinetic stability; a smaller gap generally signifies higher reactivity. researchgate.netresearchgate.net For 1-Boc-3-(4-bromophenylamino)piperidine, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenylamino moiety, specifically the nitrogen atom and the aromatic ring. The LUMO is likely distributed over the antibonding orbitals of the phenyl ring.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These parameters, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), quantify the molecule's reactive tendencies. nih.gov A small HOMO-LUMO gap suggests that the molecule is chemically reactive. nih.gov

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For the title compound, the MEP would likely show negative potential around the oxygen atoms of the Boc group and the nitrogen of the piperidine ring, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the N-H proton of the amino group, highlighting its acidic character.

Table 2: Calculated Electronic Properties (Illustrative DFT Data) This table shows representative values for electronic properties that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level). researchgate.netresearchgate.net

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -0.95 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.90 | Kinetic stability and reactivity |

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) for Structural Validation

Computational chemistry provides a powerful means to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is highly effective for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are typically correlated with experimental data using a reference compound like tetramethylsilane (B1202638) (TMS) to produce a predicted spectrum. This comparison is invaluable for assigning specific peaks to the correct protons and carbon atoms in the molecule, especially for complex structures.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed using DFT. nih.gov These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which constitute a theoretical IR spectrum. By comparing the positions and relative intensities of calculated peaks (e.g., C=O stretch of the Boc group, N-H bend, C-Br stretch, aromatic C-H stretches) with an experimental FT-IR spectrum, one can validate the compound's synthesis and purity. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These calculations can help rationalize the observed color (or lack thereof) and electronic structure of the compound.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table provides a hypothetical comparison between computationally predicted and experimentally measured spectroscopic data for structural confirmation.

| Spectroscopy | Feature | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O (Boc) | 154.5 ppm | 154.9 ppm |

| C-Br (Aromatic) | 115.8 ppm | 116.2 ppm | |

| IR | N-H Stretch | 3405 cm⁻¹ | 3410 cm⁻¹ |

| C=O Stretch (Boc) | 1690 cm⁻¹ | 1695 cm⁻¹ | |

| UV-Vis | λmax | 255 nm | 258 nm |

Reaction Mechanism Elucidation and Transition State Analysis using Density Functional Theory (DFT)

DFT is a cornerstone for investigating chemical reaction mechanisms. It allows chemists to map out the entire energy profile of a reaction, from reactants to products, including the high-energy transition states (TS) that connect them.

The synthesis of 1-Boc-3-(4-bromophenylamino)piperidine likely involves a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination, between 1-Boc-3-aminopiperidine and an aryl halide like 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene. DFT calculations can be used to:

Model the Catalytic Cycle: Elucidate the step-by-step mechanism, including oxidative addition, ligand exchange, and reductive elimination steps involving the palladium catalyst.

Identify Intermediates: Determine the structures and stabilities of all intermediates along the reaction pathway.

Assess Regioselectivity: Predict why the reaction occurs at a specific position on the reactants.

By calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways, researchers can predict which mechanism is most favorable. This theoretical insight is crucial for optimizing reaction conditions, such as catalyst choice, temperature, and solvent, to improve yield and selectivity.

Solvent Effects and Implicit Solvation Models in Computational Studies

Reactions and molecular properties are rarely studied in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on conformational equilibria, electronic structure, and reaction rates. researchgate.netrsc.org

Computational studies account for these effects using solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM), are widely used. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. The model then calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent continuum.

For 1-Boc-3-(4-bromophenylamino)piperidine, using a solvation model is critical for:

Accurate Conformational Energies: Polar solvents can stabilize conformers with larger dipole moments.

Predicting Spectroscopic Shifts: Solvent polarity can influence NMR chemical shifts and cause shifts in UV-Vis absorption bands (solvatochromism).

By performing calculations in both the gas phase and with various implicit solvent models (e.g., water, ethanol, THF), researchers can gain a comprehensive understanding of how the environment modulates the intrinsic properties of 1-Boc-3-(4-bromophenylamino)piperidine.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Utilization in the Construction of Diverse Heterocyclic Scaffolds

The bifunctional nature of 1-Boc-3-(4-bromophenylamino)piperidine makes it a proficient starting material for the synthesis of complex, polycyclic heterocyclic systems. The presence of both a nucleophilic secondary amine and an aryl bromide within the same molecule opens pathways to various intramolecular cyclization strategies, particularly those mediated by transition metals.

Research in synthetic methodology has demonstrated that piperidine-containing molecules are foundational in building diverse drug-like structures. mdpi.comnih.gov For instance, intramolecular amination reactions, such as the Buchwald-Hartwig amination, can be envisioned to create fused ring systems. If the bromine on the phenyl ring were positioned ortho to the amino linkage, direct cyclization could yield a tetrahydro-dibenzo[b,e] researchgate.netrsc.orgdiazepine-type core. While direct examples starting from 1-Boc-3-(4-bromophenylamino)piperidine are not extensively documented, the principles are well-established with analogous substrates.

Furthermore, the aryl bromide can undergo initial modification, such as the introduction of an alkyne via Sonogashira coupling. The resulting intermediate could then undergo a subsequent cyclization involving the secondary amine, leading to novel fused heterocyclic scaffolds. The synthesis of Melodinus alkaloids, for example, has utilized palladium-catalyzed cycloadditions to rapidly assemble complex cores, showcasing the power of such strategies in building intricate molecular frameworks. nih.gov

Table 1: Potential Heterocyclic Scaffolds from 1-Boc-3-(4-bromophenylamino)piperidine This table presents hypothetical, yet chemically feasible, transformations to illustrate the compound's potential.

| Target Heterocyclic System | Key Transformation | Required Co-reactant/Reaction Type |

|---|---|---|

| Carbazole Derivatives | Intramolecular C-N Coupling | Palladium-catalyzed Buchwald-Hartwig type reaction |

| Fused Pyrazinones | Acylation and Cyclization | Acylation with an alpha-haloacetyl chloride followed by intramolecular N-alkylation |

| Benzodiazepine Analogs | Multi-step sequence | Suzuki coupling to introduce an ortho-aminomethylphenyl group, followed by cyclization |

| Spiro-heterocycles | Deprotection and Cyclization | Removal of Boc group and reaction with a bifunctional electrophile |

Integration into Methodologies for Chemical Library Synthesis

Chemical library synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of numerous analogs for high-throughput screening. 1-Boc-3-(4-bromophenylamino)piperidine is an exemplary scaffold for such endeavors due to its multiple points of diversification.

The most evident diversification handle is the 4-bromo substituent on the phenyl ring. This site is primed for a multitude of palladium-catalyzed cross-coupling reactions. By employing different coupling partners, a vast library of compounds with varied steric and electronic properties can be generated from a single, common intermediate. For example, Suzuki coupling can introduce a wide range of aryl or heteroaryl groups, Heck coupling can append alkenes, and Sonogashira coupling can install alkynes. Buchwald-Hartwig cross-coupling itself can be used to replace the bromine with other substituted amino groups, further expanding the library's diversity. mdpi.com

A second point of diversification becomes available after the removal of the acid-labile Boc protecting group. The newly liberated secondary amine on the piperidine (B6355638) ring can be functionalized through acylation, sulfonylation, reductive amination, or alkylation, adding another dimension of structural variety to the library. This dual-handle approach allows for the creation of extensive and structurally rich chemical libraries essential for exploring new biological targets.

Table 2: Example Reactions for Chemical Library Diversification

| Reaction Site | Reaction Type | Example Coupling Partner/Reagent | Resulting Functional Group |

|---|---|---|---|

| 4-Bromophenyl Group | Suzuki Coupling | Arylboronic acid | Bi-aryl system |

| 4-Bromophenyl Group | Sonogashira Coupling | Terminal alkyne | Aryl-alkyne |

| 4-Bromophenyl Group | Buchwald-Hartwig Amination | A secondary amine (e.g., morpholine) | Di-arylamine or Aryl-alkylamine |

| 4-Bromophenyl Group | Cynation | Zinc cyanide | Aryl-nitrile |

| Piperidine Nitrogen (post-deprotection) | Acylation | Acetyl chloride | N-acetylpiperidine |

| Piperidine Nitrogen (post-deprotection) | Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropylpiperidine |

Development of Chiral Scaffolds or Ligands Derived from the Compound

The incorporation of chirality is a critical element in drug design, as stereoisomers often exhibit significantly different pharmacological and toxicological profiles. researchgate.net The 3-position of the piperidine ring in 1-Boc-3-(4-bromophenylamino)piperidine is a stereocenter. While a standard synthesis would typically yield a racemic mixture, enantiomerically pure versions of this building block can be accessed through asymmetric synthesis.

Methods for preparing chiral 3-aminopiperidines are well-documented and often serve as the starting point. rsc.orgrsc.org For instance, enzymatic cascades using combinations of galactose oxidase and imine reductase have been developed to produce chiral L-3-N-Cbz-aminopiperidine from amino acid precursors like L-ornithine. researchgate.netmanchester.ac.uk Similarly, transaminase catalysts have been employed for the asymmetric synthesis of (R)-1-Boc-3-aminopiperidine from the corresponding ketone, 1-Boc-3-piperidone. scispace.com

By starting with an enantiopure precursor such as (R)- or (S)-1-Boc-3-aminopiperidine, a subsequent Buchwald-Hartwig amination with 1-bromo-4-iodobenzene (B50087) or a similar arylating agent would yield the desired (R)- or (S)-1-Boc-3-(4-bromophenylamino)piperidine. These chiral, non-racemic building blocks are highly valuable. They can be used to synthesize chiral drugs where the specific stereochemistry of the 3-substituted piperidine is crucial for activity. researchgate.net Furthermore, these molecules have the potential to act as chiral ligands for transition metals in asymmetric catalysis, where the defined spatial arrangement of the coordinating atoms can induce high levels of enantioselectivity in chemical reactions.

Table 3: Chiral Precursors for Enantioselective Synthesis

| Chiral Precursor | Synthetic Method to Obtain Precursor | Resulting Enantiomer of Target Compound | Reference for Method |

|---|---|---|---|

| (R)-1-Boc-3-aminopiperidine | Asymmetric enzymatic amination of 1-Boc-3-piperidone | (R)-1-Boc-3-(4-bromophenylamino)piperidine | scispace.com |

| (S)-1-Boc-3-aminopiperidine | Resolution of racemic mixture or alternative chiral synthesis | (S)-1-Boc-3-(4-bromophenylamino)piperidine | rsc.org |

| (L)-3-N-Cbz-aminopiperidine | Enzyme cascade from L-ornithinol | (S)-1-Boc-3-(4-bromophenylamino)piperidine (after protecting group swap) | researchgate.netmanchester.ac.uk |

Application in the Synthesis of Structurally Related Analogs for Chemical Space Exploration

Exploring chemical space around a lead scaffold is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. 1-Boc-3-(4-bromophenylamino)piperidine is an excellent starting point for such systematic explorations. The generation of structurally related analogs allows researchers to map out structure-activity relationships (SAR). nih.gov

The aryl bromide functionality is the primary anchor for exploring one vector of chemical space. A series of analogs can be synthesized where the bromine atom is replaced by a diverse set of functional groups and ring systems using the cross-coupling chemistries mentioned previously (Section 5.2). This allows for a systematic probe of how substituents at this position influence biological activity.

The second vector of exploration involves modification of the piperidine ring. After Boc deprotection, the piperidine nitrogen can be derivatized to introduce a range of substituents, from small alkyl groups to larger, more complex moieties. This allows for the investigation of how modifications to this part of the molecule affect properties like solubility, cell permeability, and target engagement. The combination of these two modification strategies enables a thorough, multi-dimensional exploration of the chemical space surrounding the core 3-(phenylamino)piperidine scaffold, which is crucial for the development of optimized drug candidates. researchgate.netresearchgate.net

Table 4: Strategies for Analog Synthesis and Chemical Space Exploration

| Modification Strategy | Reaction(s) | Purpose of Exploration | Example Analog Series |

|---|---|---|---|

| Varying Phenyl Substituent | Suzuki, Stille, or other cross-coupling reactions | Probe electronic and steric requirements of the receptor pocket. | Analogs with 4'-methoxy, 4'-cyano, 4'-pyridyl substituents. |

| Modifying Piperidine N-substituent | Boc deprotection followed by alkylation or acylation | Modulate physicochemical properties (pKa, logP) and explore new interactions. | Analogs with N-methyl, N-benzyl, N-acetyl groups. |

| Altering the Linker | N-alkylation of the secondary amine | Change the distance and angle between the piperidine and phenyl rings. | N-methylation of the bridging amine. |

| Introducing Chirality | Use of enantiopure starting materials | Determine the optimal stereochemistry for biological activity. | Separate synthesis and testing of (R) and (S) isomers. |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 1-Boc-3-(4-bromophenylamino)piperidine. It provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental composition. For this compound (C₁₆H₂₃BrN₂O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, confirming the molecular formula.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation pattern provides a roadmap of the molecule's connectivity. Common fragmentation pathways for 1-Boc-3-(4-bromophenylamino)piperidine include characteristic losses related to the tert-butoxycarbonyl (Boc) protecting group and cleavages within the piperidine (B6355638) ring structure.

Key fragmentation mechanisms observed include:

Loss of the Boc group: A primary fragmentation involves the cleavage of the Boc group, often observed as the loss of isobutylene (B52900) (56 Da) followed by CO₂ (44 Da), or the loss of the entire Boc group (100 Da).

Loss of Bromine: Cleavage of the carbon-bromine bond is another characteristic fragmentation pathway.

Piperidine Ring Opening: Fragmentation can also occur within the piperidine ring, leading to various smaller charged fragments that help to confirm the ring structure.

Table 1: Predicted HRMS Fragmentation Data for 1-Boc-3-(4-bromophenylamino)piperidine

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₂₄BrN₂O₂⁺ | 355.1016 / 357.0995 | Protonated molecular ion (Isotopic peaks for ⁷⁹Br/⁸¹Br) |

| [M-C₄H₈+H]⁺ | C₁₂H₁₆BrN₂O₂⁺ | 299.0390 / 301.0369 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | C₁₁H₁₆BrN₂⁺ | 255.0597 / 257.0577 | Loss of the entire Boc group |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals, providing definitive insights into the molecule's covalent framework and spatial arrangement.

While one-dimensional ¹H and ¹³C NMR provide initial information, 2D NMR experiments are required to resolve signal overlap and establish definitive correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 1-Boc-3-(4-bromophenylamino)piperidine, COSY spectra would reveal the complete spin system of the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry and conformation of the piperidine ring, for example, by showing correlations between axial and equatorial protons.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 1-Boc-3-(4-bromophenylamino)piperidine

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Boc C=O | ~155.0 | - | H-2, H-6 |

| Boc C(CH₃)₃ | ~80.0 | - | Boc CH₃ protons |

| Boc C(CH₃)₃ | ~28.5 | ~1.45 (s, 9H) | Boc quaternary carbon, Boc C=O |

| Piperidine C-2 | ~48.0 | ~3.90 (m), ~2.90 (m) | Boc C=O, C-4, C-6 |

| Piperidine C-3 | ~50.0 | ~3.60 (m, 1H) | C-5, Aromatic C-1' |

| Piperidine C-4 | ~31.0 | ~1.95 (m), ~1.60 (m) | C-2, C-6 |

| Piperidine C-5 | ~25.0 | ~1.80 (m), ~1.50 (m) | C-3 |

| Piperidine C-6 | ~45.0 | ~4.00 (m), ~2.80 (m) | Boc C=O, C-2, C-4 |

| Aromatic C-1' | ~145.0 | - | NH, H-2', H-6' |

| Aromatic C-2'/6' | ~116.0 | ~6.55 (d, 2H) | C-4', NH |

| Aromatic C-3'/5' | ~132.0 | ~7.25 (d, 2H) | C-1', C-4' |

| Aromatic C-4' | ~110.0 | - | H-2', H-6', H-3', H-5' |

The amide bond within the Boc group can exhibit restricted rotation at room temperature, leading to broadened NMR signals or even the appearance of multiple sets of signals for different conformers. Variable-Temperature (VT) NMR is employed to study this dynamic process. By acquiring NMR spectra at different temperatures, one can observe the coalescence of these distinct signals into sharp, averaged signals at higher temperatures. From the coalescence temperature and the frequency difference between the signals, the energy barrier (Gibbs free energy of activation, ΔG‡) for the Boc group rotation can be calculated using the Eyring equation. This provides valuable information on the conformational flexibility of the molecule in solution.

Chiral Chromatography (HPLC, SFC) for Enantiomeric and Diastereomeric Purity Assessment

The C-3 position of the piperidine ring in 1-Boc-3-(4-bromophenylamino)piperidine is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. A chiral stationary phase (CSP), often based on polysaccharides like cellulose (B213188) or amylose, is used. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using less organic solvent. It uses a supercritical fluid, typically CO₂, as the main component of the mobile phase.

The result of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The relative area of these peaks is used to calculate the enantiomeric excess (e.e.), a measure of the sample's purity.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~8.5 min |

| Retention Time (S-enantiomer) | ~10.2 min |

| Enantiomeric Excess (e.e.) | Calculated from peak areas: [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100% |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

When a single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique yields a three-dimensional model of the molecule as it exists in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles.

Crucially, for a chiral compound, X-ray analysis of a crystal grown from an enantiomerically pure sample can determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer) without ambiguity. The analysis also reveals the preferred solid-state conformation, such as the specific chair conformation of the piperidine ring and the relative orientations of the equatorial or axial substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are rapid and powerful methods for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing a molecular "fingerprint."

For 1-Boc-3-(4-bromophenylamino)piperidine, key vibrational bands include:

N-H Stretch: A moderate absorption in the FT-IR spectrum around 3300-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and Boc groups appear just below 3000 cm⁻¹.

C=O Stretch: The carbonyl group of the Boc protector gives rise to a very strong and sharp absorption band in the FT-IR spectrum, typically around 1680-1700 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretches: These appear in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, aromatic C=C stretches and the C-Br stretch are often strong and easily identifiable in the Raman spectrum.

Table 4: Key Expected Vibrational Frequencies

| Functional Group | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (amine) | FT-IR | 3350 - 3400 | Medium |

| C-H (aromatic) | FT-IR / Raman | 3050 - 3150 | Medium |

| C-H (aliphatic) | FT-IR / Raman | 2850 - 2980 | Strong |

| C=O (Boc amide) | FT-IR | 1685 - 1705 | Very Strong |

| C=C (aromatic) | FT-IR / Raman | 1580 - 1610 | Strong |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental for confirming the empirical formula of a synthesized compound, such as 1-Boc-3-(4-bromophenylamino)piperidine. The technique relies on the combustion of a small, precisely weighed sample of the compound. Through this process, the constituent elements are converted into simple, detectable gases. The amounts of these gases are then meticulously measured, allowing for the calculation of the percentage by mass of each element present in the original sample.

For 1-Boc-3-(4-bromophenylamino)piperidine, the molecular formula has been established as C16H23BrN2O2. chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% tolerance, provides strong evidence for the purity and correct elemental composition of the synthesized compound. researchgate.net

The theoretical elemental percentages for 1-Boc-3-(4-bromophenylamino)piperidine are derived from its molecular formula and the atomic weights of its constituent elements.

Below is a summary of the theoretical elemental composition for 1-Boc-3-(4-bromophenylamino)piperidine.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 16 | 192.16 | 54.10 |

| Hydrogen | H | 1.01 | 23 | 23.23 | 6.54 |

| Bromine | Br | 79.90 | 1 | 79.90 | 22.49 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 7.89 |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.01 |

| Total | 355.31 | 100.00 |

In a typical experimental workflow, a sample of 1-Boc-3-(4-bromophenylamino)piperidine would be subjected to combustion analysis. The resulting data would provide the experimental percentages of carbon, hydrogen, and nitrogen. These experimental values are then compared against the calculated theoretical values presented in the table above. A high degree of agreement between the found and calculated values is a critical checkpoint in the structural elucidation and purity confirmation of the compound.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthesis Routes to Enantiopure Isomers

The development of enantiomerically pure pharmaceuticals is critical, as different enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Consequently, a significant area of future research lies in creating efficient asymmetric syntheses for the individual enantiomers of 1-Boc-3-(4-bromophenylamino)piperidine.

Current methods for obtaining chiral 3-aminopiperidine derivatives often involve classical resolution, which separates a racemic mixture into its constituent enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or (-)-mandelic acid. wikipedia.orgspcmc.ac.inlibretexts.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. spcmc.ac.in However, this approach is often laborious and has a maximum theoretical yield of 50% for the desired enantiomer, making it inherently wasteful. wikipedia.org

To overcome these limitations, research is shifting towards more sophisticated and efficient strategies:

Enzyme-Catalyzed Asymmetric Synthesis : A promising green alternative involves the use of enzymes, such as transaminases, which can catalyze the asymmetric amination of a precursor ketone, 1-Boc-3-piperidone, to produce the desired (R)- or (S)-3-aminopiperidine derivative with high optical purity. scispace.comgoogle.com This biocatalytic method offers several advantages, including mild reaction conditions, high product concentration, and environmental friendliness. scispace.comgoogle.com Multi-enzyme cascades, combining enzymes like galactose oxidase and imine reductase, are also being explored to convert protected amino alcohols into enantiopure 3-aminopiperidine derivatives in a one-pot reaction, which helps to prevent the racemization of sensitive intermediates. manchester.ac.ukresearchgate.net

Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation of corresponding enamines or pyridine (B92270) precursors using chiral metal catalysts (e.g., based on iridium, rhodium, or ruthenium) is another powerful technique. nih.gov This method can provide high enantioselectivity but often requires careful optimization of catalysts and reaction conditions.

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials to synthesize the target molecule. For instance, an asymmetric synthesis of substituted piperidines has been reported starting from chiral amines. rsc.org

The table below compares some of the emerging asymmetric synthesis strategies.

| Synthesis Strategy | Key Features | Advantages | Challenges |

| Enzyme-Catalyzed Asymmetric Amination | Uses transaminases to convert a ketone to a chiral amine. scispace.comgoogle.com | High enantioselectivity, mild conditions, environmentally friendly. scispace.com | Enzyme stability and cost, substrate scope. |

| Multi-Enzyme Cascades | Combines multiple enzymes in one pot to perform sequential reactions. manchester.ac.ukresearchgate.net | Prevents racemization of intermediates, high enantiopurity. manchester.ac.uk | Requires compatible enzyme activities and conditions. |

| Asymmetric Hydrogenation | Uses chiral metal catalysts to hydrogenate a prochiral substrate. nih.gov | High efficiency and enantioselectivity. nih.gov | Cost of precious metal catalysts, harsh conditions in some cases. nih.gov |

| Chiral Resolution via Diastereomeric Salts | Reacts the racemic amine with a chiral acid to form separable diastereomers. wikipedia.orgspcmc.ac.in | Well-established and widely applicable method. wikipedia.org | 50% maximum yield, can be labor-intensive. wikipedia.org |

Exploration of Continuous Flow Chemistry Protocols for Scalable Synthesis

To meet potential industrial demand, developing scalable and efficient manufacturing processes for 1-Boc-3-(4-bromophenylamino)piperidine is essential. Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the large-scale synthesis of active pharmaceutical ingredients (APIs). azolifesciences.compharmtech.com

Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for automation. azolifesciences.commdpi.com By pumping reagents through a network of tubes and reactors, precise control over parameters like temperature, pressure, and residence time can be achieved, often leading to higher yields and purities. pharmtech.commdpi.com This technology is particularly beneficial for handling hazardous intermediates or highly exothermic reactions safely. pharmtech.com For instance, a continuous flow process was developed for a selective nitration that significantly reduced byproduct formation due to a short residence time of just 5 seconds. pharmtech.com

The synthesis of 1-Boc-3-(4-bromophenylamino)piperidine involves steps such as Buchwald-Hartwig amination, which could be translated from batch to continuous flow. Pharmaceutical companies are increasingly adopting flow chemistry for key steps in API synthesis, and this compound would be a suitable candidate for such process optimization. azolifesciences.com The integration of in-line analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can allow for real-time monitoring and optimization of the reaction. azolifesciences.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by accelerating the discovery and optimization of reaction pathways. nih.govjetir.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy. jetir.org

For a molecule like 1-Boc-3-(4-bromophenylamino)piperidine, AI and ML could be applied in several ways:

Retrosynthetic Planning : Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes by analyzing the target structure. nih.gov

Reaction Condition Optimization : ML algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, reducing the need for extensive experimental screening. nih.gov

Predicting Properties : AI models can forecast the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of new derivatives of the bromophenylamino piperidine (B6355638) scaffold, helping to prioritize which compounds to synthesize and test. researchgate.netecetoc.org

Discovery of Novel Reactivity Patterns and Chemistries for the Bromophenylamino Piperidine Scaffold

The 1-Boc-3-(4-bromophenylamino)piperidine scaffold possesses several reactive sites that can be exploited to generate a diverse library of new chemical entities. Future research will likely focus on exploring novel reactivity patterns beyond standard transformations.

The bromine atom on the phenyl ring is a versatile chemical handle, ideal for a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the systematic exploration of structure-activity relationships.

Furthermore, research into C-H activation reactions could unlock new avenues for functionalizing both the piperidine ring and the phenyl group directly, offering more atom-economical and efficient synthetic routes to complex analogs. Investigating the influence of the 3-amino-piperidine moiety on the reactivity of the aromatic ring, and vice versa, could lead to the discovery of unexpected and useful chemical transformations.

Sustainable Synthesis Strategies for Reduced Environmental Impact in Chemical Production

The pharmaceutical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. unibo.itjddhs.com Future research on the synthesis of 1-Boc-3-(4-bromophenylamino)piperidine will need to incorporate the principles of green chemistry to minimize environmental impact.

Key areas for improvement include:

Use of Greener Solvents : Replacing hazardous and volatile organic solvents with safer alternatives like water, bio-based solvents, or supercritical CO2. jddhs.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. jddhs.com

Catalysis : Employing highly efficient catalysts, including biocatalysts and heterogeneous catalysts, to reduce energy consumption and enable easier product purification. jddhs.com

By integrating these sustainable practices, the chemical production of 1-Boc-3-(4-bromophenylamino)piperidine and its derivatives can be made more economically viable and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.